

# An In-depth Technical Guide to Sulfasalazine-d3,15N: Chemical Structure and Properties

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## Compound of Interest

Compound Name: Sulfasalazine-d3,15N

Cat. No.: B12385417

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic fate of the isotopically labeled compound **Sulfasalazine-d3,15N**. Given the limited publicly available data for this specific labeled analog, this guide extrapolates information from its parent compound, Sulfasalazine, and other deuterated forms. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental methodologies and biological pathways are detailed.

## Chemical Structure and Identification

**Sulfasalazine-d3,15N** is a stable isotope-labeled version of Sulfasalazine, an established anti-inflammatory and immunomodulatory drug. The isotopic labeling involves the substitution of three hydrogen atoms with deuterium (d3) and one nitrogen atom with its heavier isotope, 15N. While the exact positions of the labels can vary depending on the synthetic route, a common labeling pattern for analytical standards involves deuteration of the salicylic acid moiety. The 15N is typically incorporated into the pyridine ring of the sulfapyridine moiety.

The primary application of **Sulfasalazine-d3,15N** is as an internal standard in quantitative bioanalytical methods, such as mass spectrometry, for the accurate measurement of Sulfasalazine in biological matrices.

Table 1: Chemical Identifiers for Sulfasalazine (Parent Compound)

Identifier	Value
IUPAC Name	2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid[1]
CAS Number	599-79-1[1][2][3][4][5]
Molecular Formula	C <sub>18</sub> H <sub>14</sub> N <sub>4</sub> O <sub>5</sub> S[1][4][5][6][7]
Molecular Weight	398.39 g/mol [1][2][4][5][7]

Note: The molecular weight of **Sulfasalazine-d3,15N** would be approximately 402.43 g/mol , accounting for the three deuterium atoms and one 15N atom.

## Physicochemical Properties

The physicochemical properties of **Sulfasalazine-d3,15N** are expected to be very similar to those of the unlabeled Sulfasalazine, with the exception of its molecular weight. Isotopic labeling with deuterium can sometimes lead to minor changes in properties due to the kinetic isotope effect, but for most bulk physical properties, the difference is negligible.

Table 2: Physicochemical Properties of Sulfasalazine (Parent Compound)

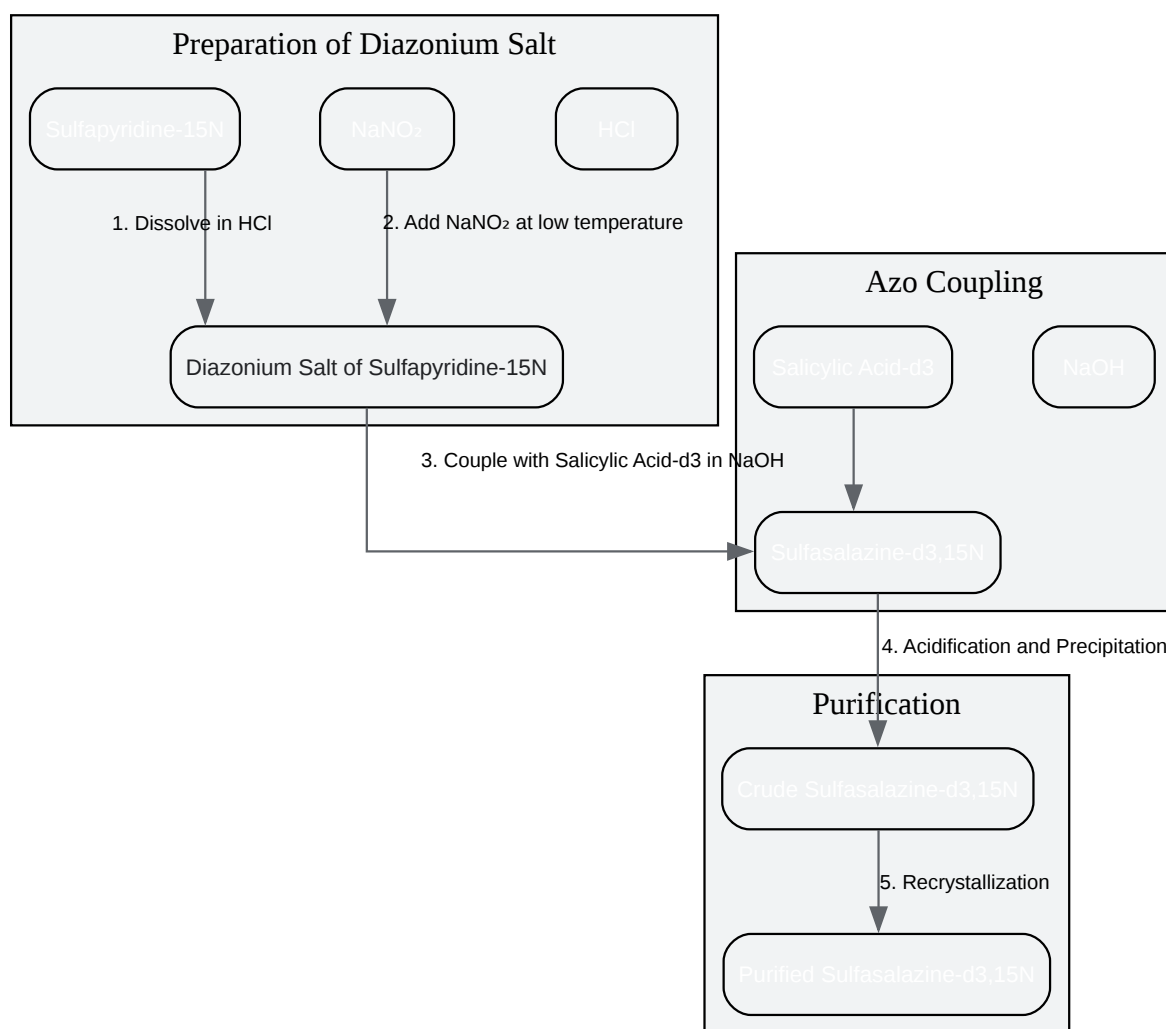
Property	Value
Melting Point	240 to 245 °C (decomposes)[7]
Solubility	Slightly soluble in alcohol; practically insoluble in water, ether, and benzene.[8]
pKa (acidic)	2.65[1]
Appearance	Yellow or brownish-yellow to orange powder[4] [6]

## Experimental Protocols

### General Synthesis of Sulfasalazine

While a specific protocol for the synthesis of **Sulfasalazine-d3,15N** is not readily available in the literature, a general synthetic route for Sulfasalazine involves a diazotization reaction followed by an azo coupling. To synthesize the labeled compound, isotopically labeled starting materials would be used.

A plausible synthetic workflow is outlined below:



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A generalized synthetic workflow for **Sulfasalazine-d3,15N**.

A sustainable synthesis approach for the parent compound, Sulfasalazine, has been described using low concentrations of nitrogen dioxide for the diazotization step, which could potentially be adapted for the synthesis of the labeled analog.<sup>[3]</sup>

## Bioanalytical Method (LC-MS/MS)

**Sulfasalazine-d3,15N** is an ideal internal standard for the quantification of Sulfasalazine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general protocol would involve:

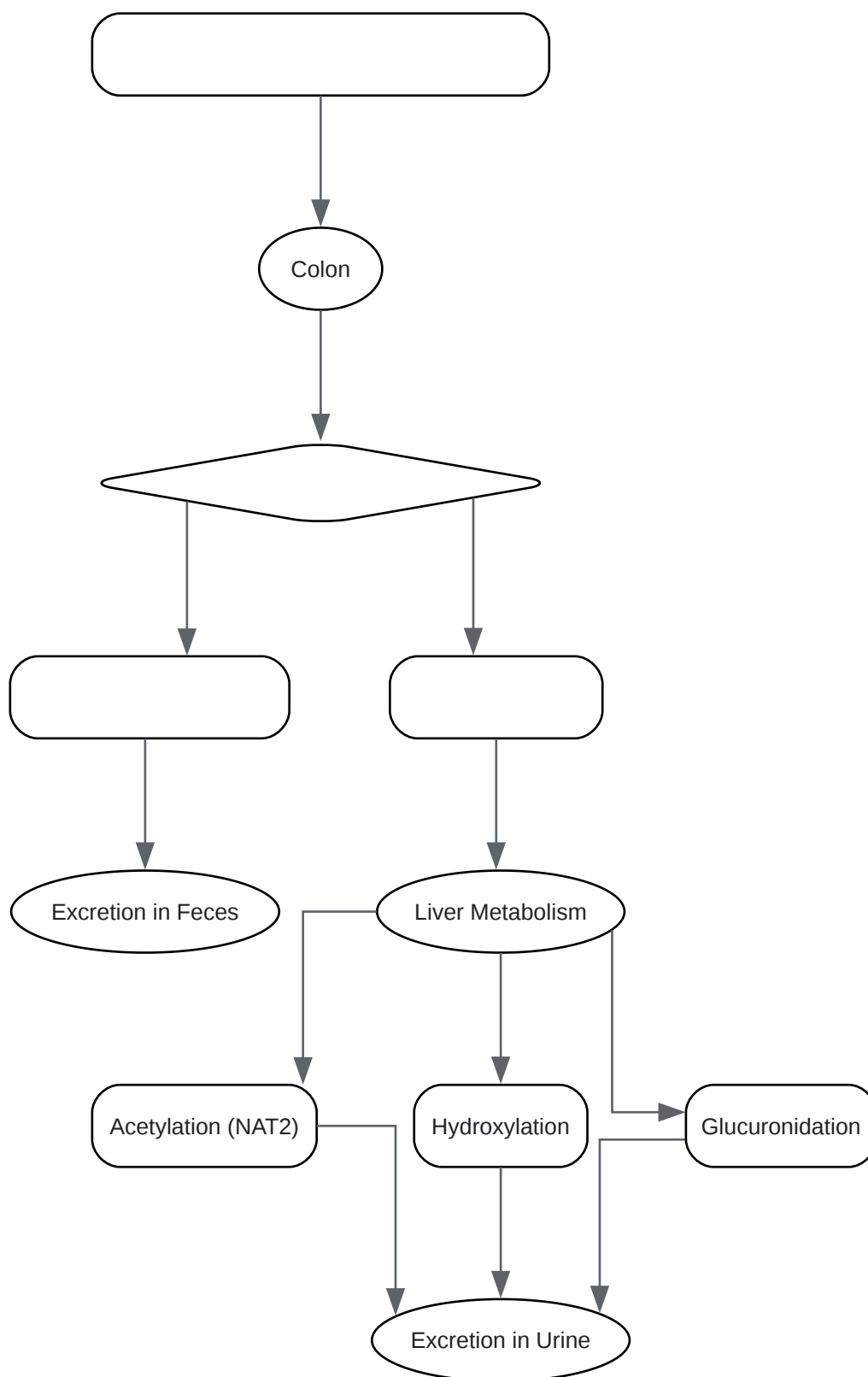
- **Sample Preparation:** Protein precipitation of the biological matrix (e.g., plasma) with a solvent like acetonitrile, containing a known concentration of **Sulfasalazine-d3,15N**.
- **Chromatographic Separation:** Separation of the analyte and internal standard from matrix components using a C18 reverse-phase column with a suitable mobile phase gradient.
- **Mass Spectrometric Detection:** Detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions for Sulfasalazine and **Sulfasalazine-d3,15N** would be monitored. For the parent compound, a transition of  $m/z$  399.1 > 381.1 has been reported.<sup>[9]</sup> The corresponding transition for the labeled compound would be shifted by +4  $m/z$  units.

## Metabolic Pathway

The metabolic pathway of **Sulfasalazine-d3,15N** is identical to that of Sulfasalazine. The majority of an oral dose reaches the colon intact.<sup>[7]</sup> There, gut bacteria cleave the azo bond to release two primary metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA, or mesalamine).<sup>[4][7][10][11]</sup>

- **5-Aminosalicylic Acid (5-ASA):** This is the therapeutically active moiety for inflammatory bowel disease. It is poorly absorbed from the colon and is largely excreted in the feces.<sup>[12]</sup>
- **Sulfapyridine:** This metabolite is almost completely absorbed from the colon and undergoes extensive metabolism in the liver, including acetylation, hydroxylation, and glucuronidation, before being excreted in the urine.<sup>[8]</sup> The rate of acetylation is dependent on the patient's N-acetyltransferase 2 (NAT2) genotype.

The adverse effects of sulfasalazine are often attributed to the systemic exposure to sulfapyridine.



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Metabolic pathway of **Sulfasalazine-d3,15N**.

## Mechanism of Action and Clinical Relevance

The precise mechanism of action of sulfasalazine is not fully understood, but it is believed to have immunosuppressive, antibacterial, and anti-inflammatory effects.[7] It is thought to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.

Sulfasalazine and its metabolites have been shown to inhibit B cell function and the production of IgM and IgG.[12] It can also suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Sulfasalazine is used in the treatment of inflammatory bowel disease (ulcerative colitis, Crohn's disease) and various types of inflammatory arthritis, including rheumatoid arthritis and psoriatic arthritis.[7][10][11][13]

## Conclusion

**Sulfasalazine-d3,15N** is a valuable tool for researchers and drug development professionals, primarily serving as an internal standard for the accurate quantification of sulfasalazine in preclinical and clinical studies. Its chemical properties and metabolic fate are analogous to the parent compound, sulfasalazine. A thorough understanding of its synthesis, analysis, and metabolism is crucial for its effective application in pharmaceutical research. While specific experimental data for **Sulfasalazine-d3,15N** is scarce, this guide provides a robust framework based on the extensive knowledge of sulfasalazine.

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